molecular formula C7H7N3 B12977743 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine

7-Methyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B12977743
M. Wt: 133.15 g/mol
InChI Key: XDTQCCMRBSYSAO-UHFFFAOYSA-N
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Description

7-Methyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by a fused ring system consisting of a pyrrole ring and a pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine typically involves the methylation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. One common method includes the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to yield the desired 7-methyl derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolo[2,3-d]pyrimidine-4-one derivatives, while substitution reactions can produce various substituted pyrrolo[2,3-d]pyrimidine derivatives .

Mechanism of Action

The mechanism of action of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine primarily involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

  • 7H-pyrrolo[2,3-d]pyrimidine
  • 4-chloro-7H-pyrrolo[2,3-d]pyrimidine
  • 2-methyl-7H-pyrrolo[2,3-d]pyrimidine

Comparison: Compared to its analogs, 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine exhibits unique properties due to the presence of the methyl group at the 7-position. This modification can enhance its binding affinity to certain molecular targets and improve its pharmacokinetic properties . Additionally, the methyl group can influence the compound’s reactivity and stability, making it a valuable scaffold for drug development .

Properties

IUPAC Name

7-methylpyrrolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c1-10-3-2-6-4-8-5-9-7(6)10/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDTQCCMRBSYSAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=CN=CN=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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